Cas no 849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine)
2-Bromo-4-(methylsulfonyl)phenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- Hydrazine,[2-bromo-4-(methylsulfonyl)phenyl]-
- [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
- [2-BROMO-4-(METHYLSULPHONYL)PHENYL]HYDRAZINE
- 2-Bromo-4-(methylsulphonyl)-1-hydrazinobenzene
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine 95+%
- ZIB03573
- (2-Bromo-4-(methylsulfonyl)phenyl)hydrazine
- MFCD04037940
- PS-5993
- 849035-73-0
- DTXSID40375522
- (2-bromo-4-methanesulfonylphenyl)hydrazine
- AKOS015835193
- CS-0315549
- DB-016934
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine
- (2-bromo-4-methylsulfonylphenyl)hydrazine
- 2-Bromo-4-(methylsulfonyl)phenylhydrazine
-
- MDL: MFCD04037940
- Inchi: 1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
- InChI Key: CCGWLSRTZZBNTG-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(S(C)(=O)=O)C=C1Br)N
Computed Properties
- Exact Mass: 263.95681g/mol
- Monoisotopic Mass: 263.95681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Density: 1.721±0.06 g/cm3(Predicted)
- Boiling Point: 436.3±45.0 °C(Predicted)
- pka: 3.35±0.27(Predicted)
2-Bromo-4-(methylsulfonyl)phenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023635-250mg |
2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 95%+ | 250mg |
£53.00 | 2022-03-01 | |
| Fluorochem | 023635-1g |
2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 95%+ | 1g |
£80.00 | 2022-03-01 | |
| Fluorochem | 023635-5g |
2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 95%+ | 5g |
£245.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009339-1g |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 1g |
1868.0CNY | 2021-07-05 | ||
| Alichem | A250001591-5g |
(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |
849035-73-0 | 95% | 5g |
$437.58 | 2023-08-31 | |
| TRC | B816270-50mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 50mg |
$ 50.00 | 2022-04-27 | ||
| TRC | B816270-100mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 100mg |
$ 65.00 | 2022-04-27 | ||
| TRC | B816270-500mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 500mg |
$ 160.00 | 2022-04-27 | ||
| Apollo Scientific | OR7916-250mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | 95+% | 250mg |
£48.00 | 2025-02-20 | |
| Apollo Scientific | OR7916-1g |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | 95+% | 1g |
£80.00 | 2025-02-20 |
2-Bromo-4-(methylsulfonyl)phenylhydrazine Suppliers
2-Bromo-4-(methylsulfonyl)phenylhydrazine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-Bromo-4-(methylsulfonyl)phenylhydrazine
Introduction to 2-Bromo-4-(methylsulfonyl)phenylhydrazine (CAS No. 849035-73-0)
2-Bromo-4-(methylsulfonyl)phenylhydrazine, identified by the CAS number 849035-73-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylhydrazines, characterized by the presence of a phenyl ring substituted with both bromine and a methylsulfonyl group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.
The bromo and methylsulfonyl substituents in the phenyl ring contribute to the compound's reactivity and binding affinity, making it a promising candidate for further derivatization. In recent years, there has been a surge in research focused on developing novel hydrazine-based compounds due to their potential applications in drug discovery. Specifically, derivatives of arylhydrazines have shown promise in modulating enzyme activity and receptor interactions, which are critical mechanisms in disease pathogenesis.
One of the most compelling aspects of 2-Bromo-4-(methylsulfonyl)phenylhydrazine is its utility in synthesizing small-molecule inhibitors. For instance, studies have demonstrated its role in generating compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The methylsulfonyl group, in particular, has been identified as a key pharmacophore that enhances binding affinity to target proteins. This structural motif is frequently incorporated into drug candidates due to its ability to stabilize transition states and improve metabolic stability.
Recent advancements in computational chemistry have further highlighted the significance of 2-Bromo-4-(methylsulfonyl)phenylhydrazine as a building block. Molecular modeling studies suggest that this compound can be effectively used to design molecules with enhanced selectivity for specific biological targets. By leveraging virtual screening techniques, researchers can rapidly identify potential derivatives with optimized pharmacokinetic profiles. Such methodologies are particularly valuable in reducing the time and cost associated with traditional high-throughput screening processes.
In addition to its role in kinase inhibition, 2-Bromo-4-(methylsulfonyl)phenylhydrazine has shown promise in addressing inflammatory diseases. The phenylhydrazine core is known to interact with various inflammatory pathways, making it a suitable scaffold for developing anti-inflammatory agents. Preliminary experiments have indicated that certain derivatives of this compound can modulate cytokine production and reduce oxidative stress, key factors in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-Bromo-4-(methylsulfonyl)phenylhydrazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent typically employs halogenation techniques, while the methylsulfonyl group is often incorporated through sulfonylation reactions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a regulatory perspective, compounds like 2-Bromo-4-(methylsulfonyl)phenylhydrazine must undergo rigorous testing to assess their safety and efficacy before entering clinical trials. This involves comprehensive toxicological studies, including acute toxicity assays and chronic exposure evaluations. The presence of both bromine and sulfonyl groups necessitates careful consideration of potential metabolic pathways and interactions with biological systems. Such evaluations are critical for ensuring that new drug candidates are both safe and effective.
The growing interest in hydrazine-based compounds has also spurred innovation in synthetic chemistry. Researchers are exploring novel synthetic routes that enhance efficiency and sustainability. For example, biocatalytic approaches have been investigated as alternatives to traditional chemical synthesis methods. These green chemistry strategies align with broader efforts to reduce environmental impact while maintaining high standards of product quality.
In conclusion, 2-Bromo-4-(methylsulfonyl)phenylhydrazine (CAS No. 849035-73-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further. The integration of cutting-edge computational methods and sustainable synthetic practices ensures that future derivatives will be developed with greater precision and efficiency.
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